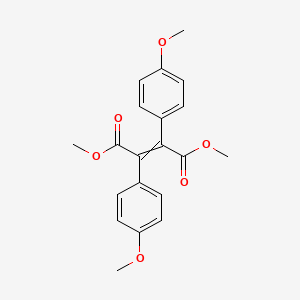

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate

CAS No.: 654671-82-6

Cat. No.: VC16827783

Molecular Formula: C20H20O6

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654671-82-6 |

|---|---|

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate |

| Standard InChI | InChI=1S/C20H20O6/c1-23-15-9-5-13(6-10-15)17(19(21)25-3)18(20(22)26-4)14-7-11-16(24-2)12-8-14/h5-12H,1-4H3 |

| Standard InChI Key | JKWZAHRFHHYKPB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate belongs to the class of α,β-unsaturated diesters, characterized by a central but-2-enedioate backbone flanked by two aromatic rings. Each phenyl group is substituted with a methoxy (-OCH) group at the para position, contributing to the compound’s electron-rich nature and influencing its reactivity in organic transformations.

Molecular Geometry and Electronic Effects

The planar geometry of the but-2-enedioate moiety facilitates conjugation across the double bond, while the methoxyphenyl groups introduce steric bulk and electron-donating effects. This combination enhances the compound’s susceptibility to nucleophilic attacks at the α,β-unsaturated carbonyl system, making it a valuable intermediate in cycloaddition and Michael addition reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 654671-82-6 |

| Molecular Formula | |

| Molecular Weight | 356.4 g/mol |

| Structural Class | α,β-unsaturated diester |

| Aromatic Substituents | 4-Methoxyphenyl (×2) |

Synthesis and Purification Strategies

The synthesis of dimethyl 2,3-bis(4-methoxyphenyl)but-2-enedioate typically involves multi-step organic reactions designed to construct the conjugated diester framework while introducing the methoxyphenyl groups.

Reaction Pathways

A common approach employs a Michael addition followed by esterification. For example, a base-catalyzed addition of 4-methoxyphenyl Grignard reagents to dimethyl acetylenedicarboxylate yields the intermediate diol, which is subsequently oxidized to the α,β-unsaturated diester. Alternative routes utilize cross-coupling reactions mediated by transition-metal catalysts to assemble the aromatic and diester components.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Michael Addition | 4-MeOCHMgBr, THF, 0°C | ~65% |

| Oxidation | MnO, CHCl, rt | ~80% |

| Purification | Column chromatography (SiO) | >95% |

Purification Challenges

The polar nature of the diester necessitates purification via silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures. Recrystallization from ethanol/water systems may further enhance purity, though yields are often compromised due to the compound’s moderate solubility.

Reactivity and Applications in Organic Synthesis

The electron-rich aromatic rings and electrophilic α,β-unsaturated system make this compound a versatile building block.

Cycloaddition Reactions

The conjugated dienophile participates in Diels-Alder reactions with dienes, yielding six-membered cyclohexene derivatives. For instance, reaction with 1,3-butadiene under thermal conditions produces bicyclic adducts with high regioselectivity.

Characterization and Analytical Profiling

Accurate structural elucidation relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

H NMR (CDCl): Signals at δ 3.85 (s, 6H, OCH), 6.90–7.40 (m, 8H, aromatic H), and 6.30 (s, 2H, CH=CH).

-

C NMR: Peaks at 167.5 ppm (C=O), 161.2 ppm (OCH), and 130–115 ppm (aromatic carbons).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 356.4 ([M+H]), with fragmentation patterns consistent with sequential loss of methoxy and ester groups.

Future Research Directions

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.

-

Materials Science: Exploration as a monomer for conjugated polymers in organic electronics.

-

Synthetic Methodology: Development of enantioselective routes to access chiral derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume